Sulbactam D2 sodium salt
Description
Overview of Deuterium (B1214612) Substitution in Medicinal Chemistry and Drug Discovery
Deuterium, an isotope of hydrogen, contains a proton and a neutron in its nucleus, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). humanjournals.com This seemingly minor alteration leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.netscirp.org This difference in bond strength is the foundation of the deuterium kinetic isotope effect (DKIE). tandfonline.com In essence, reactions that involve the breaking of a C-H bond as the rate-determining step will proceed more slowly when deuterium is substituted at that position. scirp.orgresearchgate.net
In medicinal chemistry, this effect is leveraged to slow down the metabolic breakdown of drugs, particularly those metabolized by cytochrome P450 (CYP) enzymes. tandfonline.comresearchgate.net By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be significantly reduced, potentially leading to:
Improved Pharmacokinetics: A longer drug half-life, increased systemic exposure (Area Under the Curve or AUC), and more consistent plasma concentrations. wikipedia.orgtandfonline.comdovepress.com
Reduced Metabolite-Related Toxicity: Decreased formation of potentially toxic metabolites. dovepress.com
Enhanced Efficacy: Prolonged action of the drug at its target site. informaticsjournals.co.in
The concept of using deuterium in drug design dates back several decades, but it has gained considerable momentum in recent years. wikipedia.orgtandfonline.com The first deuterated drug, deutetrabenazine, was approved by the U.S. Food and Drug Administration (FDA) in 2017, paving the way for further development in this area. bioscientia.denih.gov The FDA has, in some cases, recognized deuterated drugs as new chemical entities, offering regulatory advantages. tandfonline.combioscientia.de This strategy can be applied either by incorporating deuterium during the de novo design of new compounds or by modifying existing drugs. tandfonline.com
Table 1: Key Milestones in the Development of Deuterated Drugs
| Year | Milestone | Significance | Reference |
|---|---|---|---|
| 1970s | First patents for deuterated molecules granted in the US. | Early recognition of the potential of deuterium in pharmaceuticals. | wikipedia.org |
| 2017 | FDA approval of Deutetrabenazine (Austedo). | First deuterated drug to receive FDA approval, validating the therapeutic potential of this approach. | bioscientia.denih.gov |
| 2022 | FDA approval of Deucravacitinib. | A pioneering example of a de novo deuterated drug, showcasing the integration of deuteration in novel drug discovery. | nih.gov |
The Role of Beta-Lactamase Inhibitors in Combating Antimicrobial Resistance
The discovery of β-lactam antibiotics, such as penicillins and cephalosporins, was a landmark in medicine. nih.govmdpi.com These antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.gov However, the widespread use of these drugs has led to the emergence of bacterial resistance, a major global public health threat. nih.gov
A primary mechanism of resistance is the production of β-lactamase enzymes by bacteria. nih.govmdpi.com These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target. nih.govyoutube.com To counteract this, β-lactamase inhibitors were developed. slideshare.netslideshare.net These compounds are administered in combination with β-lactam antibiotics. nih.gov While they often have weak antibacterial activity on their own, they potently inhibit β-lactamase enzymes, thereby protecting the partner antibiotic from degradation and restoring its efficacy. youtube.comslideshare.net
Fundamental Mechanism of Action of Sulbactam (B1307) as a Beta-Lactamase Inhibitor
Sulbactam is a semi-synthetic molecule that acts as a β-lactamase inhibitor. mdpi.comtargetmol.com Structurally, it is a penicillanic acid sulfone and contains a β-lactam ring, which allows it to be recognized by β-lactamase enzymes. patsnap.comtoku-e.com The mechanism of action of sulbactam is as a "suicide inhibitor". nih.govwikipedia.org
The process unfolds as follows:
Binding: Sulbactam binds to the active site of the β-lactamase enzyme. patsnap.com
Acylation: The active site serine residue of the enzyme attacks the carbonyl carbon of the sulbactam's β-lactam ring, forming a covalent acyl-enzyme intermediate. patsnap.comfrontiersin.org
Irreversible Inactivation: This complex is stable and resistant to the normal hydrolysis process that would regenerate the active enzyme. patsnap.com This effectively and irreversibly inactivates the β-lactamase, preventing it from destroying co-administered β-lactam antibiotics. mdpi.compatsnap.com
Sulbactam is effective against a range of common β-lactamases but is less effective against certain types, such as AmpC cephalosporinases. toku-e.com It is commonly combined with antibiotics like ampicillin (B1664943) and cefoperazone. mdpi.com
Table 2: Classification of Beta-Lactamase Inhibitors by Mechanism
| Mechanism | Inhibitors | Description | Reference |
|---|---|---|---|
| Suicide Inhibitors (Mechanism-Based) | Clavulanic Acid, Sulbactam, Tazobactam | Form a stable, irreversible covalent bond with the β-lactamase enzyme, leading to its permanent inactivation. | nih.gov |
| Non-β-Lactam Inhibitors (Reversible) | Avibactam (B1665839), Relebactam | Bind covalently but reversibly to the enzyme, acting as substrates with high affinity and sterically hindering the enzyme's function. | nih.gov |
Rationale for Deuterium Labeling of Sulbactam (e.g., Sulbactam D2 Sodium Salt) in Preclinical and Mechanistic Studies
The use of deuterium-labeled compounds like this compound is primarily for academic and research purposes, particularly in preclinical and mechanistic studies. medchemexpress.comchemsrc.cominvivochem.com Stable isotope labeling is a powerful tool for elucidating reaction mechanisms and understanding the pharmacokinetics of a drug. wikipedia.orgchemsrc.com
The rationale for using deuterated sulbactam includes:
Mechanistic Elucidation: By strategically placing deuterium atoms on the sulbactam molecule, researchers can study the kinetic isotope effect on its interaction with β-lactamases. For instance, studies with deuterated penicillanic acid sulfone, the core structure of sulbactam, have provided detailed insights into the enzyme-inhibitor interaction, including which specific hydrogen atoms are abstracted during the inactivation process. nih.gov This helps to build a more precise picture of the chemical reactions occurring in the enzyme's active site.
Metabolic Pathway Analysis: Deuterated analogs are frequently used as internal standards in quantitative bioanalysis (e.g., mass spectrometry) to accurately measure the concentration of the non-deuterated drug in biological samples during preclinical pharmacokinetic studies. medchemexpress.comchemsrc.com This is crucial for determining how the drug is absorbed, distributed, metabolized, and excreted.
Exploring Pharmacokinetic Improvements: While sulbactam's primary role is to inhibit enzymes extracellularly or in the periplasmic space of bacteria, investigating deuterated versions can help determine if slowing any potential metabolic degradation could enhance its stability and prolong its inhibitory action. wikipedia.orginformaticsjournals.co.in Although sulbactam itself undergoes limited metabolism, understanding the impact of deuteration on its stability can be valuable for designing future, more robust β-lactamase inhibitors. researchgate.netnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(2S,5R)-6,6-dideuterio-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1/i3D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZMPZCWBSWAOX-RIUSHSMCSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1([C@@H]2N(C1=O)[C@H](C(S2(=O)=O)(C)C)C(=O)[O-])[2H].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action and Enzymatic Inhibition of Sulbactam Analogs
Biochemical Characterization of Sulbactam's Irreversible Beta-Lactamase Inhibition
Sulbactam (B1307) is a semi-synthetic, irreversible inhibitor of many β-lactamase enzymes. nih.gov Its mechanism of action is a multi-step process that ultimately leads to the inactivation of the enzyme, thereby protecting β-lactam antibiotics from degradation. nih.govpatsnap.com
Formation of Covalent Acyl-Enzyme Complexes
The inhibitory action of sulbactam against serine β-lactamases begins with its structural similarity to penicillin, which allows it to enter the active site of the enzyme. patsnap.com The process unfolds through the following steps:
Non-covalent Binding: Initially, sulbactam forms a reversible, non-covalent Michaelis complex with the β-lactamase active site. patsnap.comnih.gov
Acylation: The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of sulbactam's β-lactam ring. nih.govnih.gov This attack opens the four-membered β-lactam ring and results in the formation of a covalent acyl-enzyme intermediate. patsnap.comnih.govnih.gov
Irreversible Inactivation: This acyl-enzyme complex is more stable than the one formed with typical β-lactam antibiotics. patsnap.com It can undergo further chemical rearrangements, leading to a permanently inactivated enzyme. nih.govpatsnap.comnih.gov This "suicide inhibition" mechanism effectively removes the β-lactamase from action. nih.gov X-ray crystallography has provided structural evidence of these covalent adducts, such as the trans-enamine acylation adducts of sulbactam. acs.org
Kinetic Constants for Sulbactam Hydrolysis by Diverse Beta-Lactamases (Ambler Classes A, B, C, D)
While sulbactam is an inhibitor, it is also a substrate for β-lactamases and can be hydrolyzed by them. asm.orgnih.gov The kinetic constants for this hydrolysis vary significantly across the four Ambler classes of β-lactamases and even among enzymes within the same class. asm.orgnih.govresearchgate.netfrontiersin.org A comprehensive study measured the Michaelis-Menten kinetics for sulbactam hydrolysis by 14 different β-lactamases. asm.orgnih.gov
The class A enzymes showed a very wide range of kinetic constants. asm.orgresearchgate.net For instance, the Michaelis constant (Km) ranged from very low values (≤2 μM for SHV-5 and TEM-1) to an extremely high value (>6.25 mM for CTX-M-15), indicating a vast difference in binding affinity. researchgate.net Consequently, the catalytic efficiency (kcat/Km) also varied dramatically, from 470 M⁻¹s⁻¹ for CTX-M-15 to approximately 1,000,000 M⁻¹s⁻¹ for TEM-1. researchgate.net In contrast, enzymes within classes B, C, and D showed less variation among themselves. researchgate.net Class C enzymes generally had lower Km and kcat values compared to Class B and D enzymes. researchgate.net The metallo-β-lactamases of Class B were all capable of hydrolyzing sulbactam. asm.org
| Ambler Class | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| A | CTX-M-15 | >6250 | 14 | 470 |
| KPC-2 | 1400 | 100 | 71,000 | |
| SHV-5 | ≤2 | 0.07 | >29,000 | |
| TEM-1 | ≤2 | 1.9 | ~1,000,000 | |
| B | IMP-1 | 4000 | 470 | 120,000 |
| NDM-1 | 3000 | 430 | 140,000 | |
| VIM-1 | 300 | 36 | 120,000 | |
| C | ADC-7 | 220 | 0.45 | 2,000 |
| AmpC | 820 | 0.52 | 630 | |
| P99 | 120 | 0.17 | 1,400 | |
| D | OXA-10 | 1200 | 2.5 | 2,100 |
| OXA-23 | 970 | 14 | 14,000 | |
| OXA-24 | 2700 | 1.2 | 440 | |
| OXA-48 | 1000 | 2.4 | 2,400 |
Turnover Numbers and Inhibitory Potency Against Specific Beta-Lactamase Variants
The efficiency of an irreversible inhibitor is often described by its turnover number and inhibitory potency (kinact/Ki). The turnover number represents the average number of inhibitor molecules that are hydrolyzed (turned over) by a single enzyme molecule before it is irreversibly inactivated. nih.gov
Sulbactam's inhibitory potency varies widely against different serine β-lactamases. researchgate.netnih.gov Class A enzymes showed a broad range of susceptibility to inhibition. nih.gov SHV-1, for example, is more resistant to inactivation by sulbactam than TEM-1. nih.gov The second-order rate constant for inhibition (kinact/Ki) ranged from a high of 129,000 M⁻¹s⁻¹ for SHV-5 to as low as 0.4 M⁻¹s⁻¹ for the class D enzyme OXA-24. researchgate.net Class C and D enzymes were generally very weakly inhibited, while Class B metallo-β-lactamases were essentially unaffected by sulbactam. asm.orgnih.gov
Turnover numbers also showed significant variation. nih.gov Class C enzymes had the lowest turnover numbers (9 to 33), indicating relatively efficient inactivation. nih.gov Class A enzymes had widely ranging turnover numbers, from 70 for CTX-M-15 to a very high 14,000 for TEM-1, suggesting TEM-1 is highly inefficiently inactivated by sulbactam. nih.govnih.gov The Class D enzymes all had very high turnover numbers, with the value for OXA-24 being too high to measure, indicating that sulbactam acts more as a substrate than an effective inhibitor for these enzymes. nih.gov
| Ambler Class | Enzyme | kinact/Ki (M⁻¹s⁻¹) | Turnover Number |
|---|---|---|---|
| A | CTX-M-15 | - (Ki = 0.018 µM) | 70 |
| KPC-2 | 1,500 | 3,800 | |
| SHV-5 | 129,000 | 1,200 | |
| TEM-1 | 5,300 | 14,000 | |
| B | IMP-1 | No inhibition | N/A |
| NDM-1 | No inhibition | N/A | |
| VIM-1 | No inhibition | N/A | |
| C | ADC-7 | 44 | 33 |
| AmpC | 32 | 9 | |
| P99 | 110 | 27 | |
| D | OXA-10 | 22 | >16,000 |
| OXA-23 | - (Ki = 130 µM) | 11,000 | |
| OXA-24 | 0.4 | Unmeasurably high | |
| OXA-48 | 2.8 | >16,000 |
Intrinsic Antimicrobial Activity of Sulbactam and Interactions with Penicillin-Binding Proteins (PBPs)
Beyond its role as a β-lactamase inhibitor, sulbactam possesses intrinsic antibacterial activity against a select group of bacteria, most notably Acinetobacter baumannii. nih.govnih.govcontagionlive.com This activity is not dependent on β-lactamase inhibition but stems from its ability to interfere directly with bacterial cell wall synthesis. contagionlive.comtoku-e.com
The mechanism for this intrinsic activity is the binding and inhibition of essential Penicillin-Binding Proteins (PBPs). nih.govnih.gov In A. baumannii, sulbactam preferentially binds to and inhibits PBP1 (both PBP1a and PBP1b) and PBP3. nih.govnih.govcontagionlive.comasm.org This inhibition disrupts the final stages of peptidoglycan synthesis, leading to a weakened cell wall and ultimately, bacterial cell death. contagionlive.com The binding affinity of sulbactam to these PBPs has been quantified, with 50% inhibitory concentrations (IC₅₀) determined for key targets.
| PBP Target | IC₅₀ (mg/L) | IC₅₀ (µM) |
|---|---|---|
| PBP1b | 0.90 | 3.8 |
| PBP3 | 0.64 | 2.7 |
Molecular docking simulations support these findings, showing favorable binding of sulbactam to the active sites of PBP1a and PBP3, leading to the formation of stable acyl-enzyme complexes. asm.orgresearchgate.net
Deuterium (B1214612) Isotope Effects on Enzyme-Inhibitor Binding and Catalysis
The use of isotopically labeled compounds like Sulbactam D2 sodium salt, where hydrogen atoms are replaced by deuterium, is a powerful tool for investigating reaction mechanisms. medchemexpress.com Sulbactam D2 specifically refers to 6,6-dideuterio-sulbactam, with two deuterium atoms at the C6 position of the penicillanic acid sulfone core. nih.govnih.gov Studying the reaction rates of deuterated versus non-deuterated sulbactam allows for the measurement of kinetic isotope effects (KIEs), which provide insight into transition state structures. libretexts.org
Investigation of Primary and Secondary Kinetic Isotope Effects (KIEs)
A kinetic isotope effect is the change in reaction rate upon isotopic substitution. wikipedia.org
Primary KIEs occur when the bond to the substituted isotope is broken or formed in the rate-determining step of the reaction. libretexts.org For C-H bond cleavage, the rate for the hydrogen-containing compound is typically faster than for the deuterium-containing one (a "normal" KIE where kH/kD > 1). epfl.ch
Secondary KIEs are observed when the isotopic substitution is on an atom not directly involved in bond breaking but is adjacent to the reacting center. libretexts.orgwikipedia.org These effects are generally smaller and arise from changes in the vibrational frequencies of the C-H/C-D bond between the ground state and the transition state, often due to a change in hybridization. epfl.chutdallas.edu
In the case of 6,6-dideuterated sulbactam reacting with a class A β-lactamase, an inverse secondary kinetic isotope effect was observed. nih.gov Studies found that the deuterated compound actually accelerated both the rate of hydrolysis and the rate of enzyme inactivation by a factor of about three. nih.gov An inverse isotope effect (kH/kD < 1) suggests that the transition state is more sterically hindered or has a higher force constant for the C-D bond compared to the C-H bond. nih.gov For β-lactamase catalysis, this inverse effect indicates that the transition state for the acylation step involves a change in the geometry of the C6 carbon, specifically where the carbonyl group of the scissile bond becomes tetrahedral. nih.gov This provides strong kinetic evidence supporting the proposed acyl-transfer mechanism where the active site serine attacks the β-lactam ring. nih.gov
Influence of Deuteration on Enzyme Active Site Recognition and Conformational Changes
The substitution of hydrogen with its heavier isotope, deuterium, at specific positions in a drug molecule can significantly alter its interaction with target enzymes. In the case of sulbactam, the introduction of deuterium at the C6 position (6,6-dideuterated sulbactam) has been a key strategy to probe the intricacies of its binding and inhibitory mechanism against β-lactamases, particularly class A enzymes like SHV-1. This isotopic substitution provides a powerful tool to study kinetic isotope effects and elucidate the conformational dynamics within the enzyme's active site.
Research has demonstrated that deuteration at the C6 position of sulbactam does not fundamentally change the initial recognition by the β-lactamase active site but profoundly influences the subsequent chemical transformations and the distribution of intermediates along the reaction pathway. The interaction of sulbactam with a serine β-lactamase begins with the formation of a transient acyl-enzyme intermediate. This intermediate can then proceed through several pathways, including the formation of an imine, which is a critical branch point leading to either reversible or irreversible inhibition.
Studies utilizing Raman microscopy on single crystals of SHV-1 β-lactamase have been instrumental in real-time monitoring of the reaction with both sulbactam and its deuterated analog, 6,6-dideuterated sulbactam. nih.gov These investigations have revealed that for non-deuterated sulbactam, the reaction pathway predominantly leads to the formation of enamine-based acyl-enzyme species within minutes. nih.gov However, the formation of a more permanent, irreversibly bound acrylate (B77674) species is a much slower process, taking several hours to become detectable. nih.govnih.gov
In stark contrast, when 6,6-dideuterated sulbactam reacts with SHV-1 β-lactamase, the formation of the acrylate species is dramatically accelerated, appearing on a timescale of minutes. nih.govnih.gov This significant difference in reaction kinetics is attributed to a kinetic isotope effect. The transformation of the imine intermediate to an enamine requires the breaking of a bond at the C6 position. For the non-deuterated sulbactam, this involves the cleavage of a C-H bond, a process that is thought to be assisted by quantum mechanical tunneling. nih.govnih.govebi.ac.uk This tunneling phenomenon facilitates a faster conversion to the enamine. For the 6,6-dideuterated analog, the corresponding step requires the breaking of a stronger C-D bond, a process for which quantum tunneling is significantly less probable. nih.govnih.gov This retardation of the C-D bond cleavage effectively channels the reaction away from the enamine pathway and towards an alternative route involving a second nucleophilic attack on the imine, leading to the rapid formation of the irreversible acrylate species. nih.gov
X-ray crystallographic studies of sulbactam bound to a deacylation-deficient variant of SHV-1 β-lactamase have provided high-resolution snapshots of the trans-enamine intermediate covalently attached to the active site serine (Ser-70). rcsb.org These structural studies also revealed a degree of disorder in the tail region of the sulbactam intermediate and in the enamine skeleton itself. rcsb.org This suggests a heterogeneous conformational population of the bound inhibitor, which may be a critical factor in determining the efficacy of transient inhibition. rcsb.org While direct comparative crystallographic data on the conformational changes induced by deuterated versus non-deuterated sulbactam is limited, the kinetic data strongly implies that deuteration indirectly influences the conformational landscape of the reaction by altering the lifetime and populations of different inhibitory species within the active site.
The table below summarizes the key research findings from Raman crystallography experiments comparing the reaction of sulbactam and its 6,6-dideuterated analog with SHV-1 β-lactamase.
| Inhibitor | Enzyme | Key Intermediate(s) Observed | Timeframe for Acrylate Formation | Proposed Mechanistic Influence of Deuteration | Reference |
| Sulbactam | WT SHV-1 β-lactamase | Enamine-based acyl-enzyme species | Several hours | C-H bond cleavage from imine to enamine is favored, potentially via quantum tunneling. | nih.govnih.gov |
| 6,6-dideuterated sulbactam | WT SHV-1 β-lactamase | 3-serine acrylate species | Within 20 minutes | C-D bond cleavage is slower, hindering the enamine pathway and promoting the acrylate formation pathway. | nih.gov |
| Sulbactam | E166A SHV-1 β-lactamase | Enamine | ~20 minutes | - | nih.gov |
| 6,6-dideuterated sulbactam | E166A SHV-1 β-lactamase | Mixture of enamine and acrylate | ~20 minutes | Slower C-D bond cleavage allows for competing pathways to be observed. | nih.gov |
Advanced Analytical Research Methodologies for Sulbactam D2 Sodium Salt
Application of Stable Isotope-Labeled Sulbactam (B1307) in Quantitative Bioanalysis
Stable isotope-labeled compounds, such as Sulbactam D2 sodium salt, are primarily used as internal standards in quantitative bioanalysis. medchemexpress.comnih.gov The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, creates a compound that is chemically identical to the analyte but has a different mass. lgcstandards.com This mass difference is the key to its utility in mass spectrometry-based analytical techniques. cernobioscience.com Deuteration is a favored method for creating internal standards due to its potential to positively affect the pharmacokinetic and metabolic profiles of drugs during analysis. medchemexpress.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs in biological fluids. nih.govresearchgate.net Its high sensitivity and selectivity allow for the detection of trace amounts of substances. nih.gov In the context of sulbactam analysis, LC-MS/MS methods have been developed to quantify the drug in various matrices, including human plasma. nih.govnih.gov
A key component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during the analytical process. nih.gov Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte. researchgate.netscispace.com This ensures that the IS and the analyte behave similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variations in instrument response. researchgate.net For sulbactam, deuterated versions like sulbactam-d2 or sulbactam-d5 are used as internal standards to achieve precise and accurate quantification in complex biological samples. nih.govalljournals.cnnih.gov
Method Validation Parameters for Sulbactam Quantitation using LC-MS/MS
The table below outlines typical validation parameters for an LC-MS/MS method for sulbactam in human plasma.
| Parameter | Typical Value/Range | Citation |
| Linearity Range | 0.20 to 30.0 µg/mL | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 0.20 µg/mL | nih.gov |
| Intra-batch Precision (RSD%) | < 4.9% | nih.gov |
| Inter-batch Precision (RSD%) | < 6.2% | nih.gov |
| Intra-batch Accuracy (RE%) | -9.9% to 1.0% | nih.gov |
| Inter-batch Accuracy (RE%) | -9.2% to 3.7% | nih.gov |
| Extraction Recovery | 87.5% to 92.5% | nih.gov |
The primary role of this compound in bioanalysis is to serve as an internal standard. medchemexpress.com When analyzing samples from complex biological matrices such as plasma, urine, or tissue homogenates, significant variability can be introduced at multiple stages. researchgate.netnih.gov These matrices contain numerous endogenous components that can interfere with the analysis, a phenomenon known as the "matrix effect," which can cause ion suppression or enhancement in the mass spectrometer. researchgate.net
Because a stable isotope-labeled internal standard like Sulbactam D2 co-elutes with the unlabeled sulbactam and experiences the same matrix effects, it can effectively normalize the analytical signal. nih.govresearchgate.net Any loss of analyte during sample extraction or fluctuation in injection volume or ionization efficiency will affect both the analyte and the internal standard proportionally. scispace.com By measuring the ratio of the analyte's response to the internal standard's response, accurate and precise quantification can be achieved, even in the presence of strong matrix interference. nih.gov While SIL internal standards are preferred, it is noted that deuterium-labeled compounds can sometimes exhibit slight differences in retention times compared to the analyte. nih.govresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantitation
Structural Elucidation and Conformational Analysis Using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including antibiotics like sulbactam. nih.govsemanticscholar.org It provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of molecular structure, conformation, and interactions. nih.govhyphadiscovery.com
One of the challenges in ¹H NMR spectroscopy of complex molecules is spectral overlap, where multiple signals crowd a narrow region of the spectrum, making interpretation difficult. Deuterium labeling, as in Sulbactam D2, is a powerful technique to address this issue. studymind.co.uknih.gov Replacing a hydrogen atom with a deuterium atom (an isotope with a different nuclear spin) effectively removes that proton's signal from the ¹H NMR spectrum. studymind.co.ukresearchgate.net This spectral simplification can be crucial for unambiguously assigning the remaining signals to specific protons in the molecule, aiding in the complete structural characterization. nih.gov
Understanding how sulbactam interacts with its target, the β-lactamase enzyme, is crucial for understanding its mechanism of action. Advanced NMR techniques are uniquely suited for studying such protein-ligand interactions in solution. numberanalytics.comnih.gov These methods can identify the specific amino acid residues at the binding interface, determine the binding affinity, and characterize any conformational changes that occur upon binding. frontiersin.orgnih.gov
Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) are employed to map the binding site and study the kinetics of the interaction. numberanalytics.comfrontiersin.org For larger protein-ligand complexes, techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) can be used. numberanalytics.com Isotope labeling of either the ligand or the protein is often essential for these experiments, and the use of a deuterated compound like Sulbactam D2 can be advantageous in specific experimental setups designed to probe these molecular interactions. mdpi.comsigmaaldrich.com
Deuterium Labeling for Spectral Simplification and Signal Assignment
Chromatographic Separations for Isotopic Purity Assessment and Metabolite Profiling
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for separating complex mixtures. nih.govnih.gov
Assessing the isotopic purity of this compound is critical. It is important to quantify the amount of unlabeled sulbactam present as an impurity in the deuterated standard, as this can affect the accuracy of quantitative studies. lgcstandards.comnih.gov High-resolution chromatographic methods can, in some cases, separate deuterated compounds from their non-deuterated counterparts, a phenomenon known as the isotope effect. nih.govcchmc.org The degree of separation depends on factors like the number and position of deuterium atoms and the chromatographic conditions used. nih.gov
Identified Metabolites of a Sulbactam-Containing Compound in Rat Studies
| Metabolite ID | Detected In | Citation |
| M1 (Amoxicillin) | Urine, Kidney, Plasma, Liver | nih.gov |
| M2 (Amoxicilloic acid) | Urine, Kidney, Plasma, Liver | nih.gov |
| M3 (Amoxicillin diketopiperazine) | Urine, Kidney, Plasma, Liver | nih.gov |
| M4 (Sulbactam) | Urine, Kidney, Plasma, Liver | nih.gov |
Computational and Biophysical Studies on Sulbactam D2 Sodium Salt
Molecular Docking and Dynamics Simulations of Sulbactam-Beta-Lactamase Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Sulbactam (B1307) D2 sodium salt, and a protein, like β-lactamase. These methods provide insights into the binding modes, affinities, and the dynamic behavior of the complex at an atomic level.
Analysis of Binding Affinities and Conformational Dynamics
Molecular docking studies have been employed to investigate the binding of sulbactam to the active site of β-lactamases. These simulations predict the preferred orientation of sulbactam when it binds to the enzyme, forming a stable complex. For instance, docking studies with SHV-1 β-lactamase revealed that sulbactam's carboxyl moiety interacts with key residues such as R244, S130, and T235, while its carbonyl group is positioned in the oxyanion hole. frontiersin.orgrcsb.org This preacylation complex provides a snapshot of the initial interactions before the formation of a covalent bond. rcsb.org
Recent studies combining molecular docking with MD simulations have also explored the synergistic effects of sulbactam with other inhibitors against various classes of β-lactamases in multidrug-resistant Acinetobacter baumannii. chemmethod.com These computational approaches help in predicting the binding stability and synergistic potential of combination therapies. chemmethod.com
| Computational Method | β-Lactamase Target | Key Findings | References |
|---|---|---|---|
| Molecular Docking | SHV-1 | Sulbactam's carboxyl group interacts with R244, S130, and T235; the carbonyl group is in the oxyanion hole. | frontiersin.orgrcsb.org |
| Molecular Dynamics | SHV-1 | Revealed distinct hydrogen bond networks for sulbactam compared to tazobactam. | nih.gov |
| Molecular Docking & MD | Class A, C, and D β-lactamases (A. baumannii) | Evaluated binding affinities and synergistic potential of sulbactam combinations. | chemmethod.com |
Characterization of Solvent Accessibility and Ligand Diffusion
The accessibility of the active site to solvent molecules and the diffusion of the ligand into the catalytic cleft are critical factors influencing the rate of enzyme inhibition. Studies on Mycobacterium tuberculosis β-lactamase (BlaC) have shown that the enzyme structure contains cavities that allow for the diffusion of ligand molecules. nih.gov Time-resolved crystallography experiments have been instrumental in observing the diffusion of sulbactam into BlaC microcrystals, with an apparent diffusion time of approximately 7 milliseconds. nih.gov
These experiments, combined with computational analysis, allow for the estimation of free ligand concentrations within the crystal, which is essential for accurately modeling the kinetics of inhibitor binding. nih.gov The solvent accessible volume of the active site also plays a role; in BlaC, the active site cavity is relatively narrow, which can restrict the orientation of sulbactam and necessitate conformational changes for the reaction to occur. nih.gov The omega loop (residues 161–179) in β-lactamases is known to relax to allow substrate access and then regroup upon binding. nih.gov Furthermore, the C2 methyl groups of sulbactam have been observed to be oriented away from the active site and into the solvent in a complex with an S70C mutant of SHV-1 β-lactamase. nih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Enzymatic Reaction Pathways
QM/MM methods are a class of computational techniques that combine the accuracy of quantum mechanics for a small, reactive part of the system (e.g., the active site) with the efficiency of molecular mechanics for the larger, less reactive part (e.g., the rest of the protein and solvent). This hybrid approach is particularly well-suited for studying enzymatic reactions.
Elucidation of Transition States and Intermediate Structures
QM/MM simulations have been instrumental in elucidating the detailed mechanism of β-lactamase inhibition by sulbactam, including the structures of transition states and intermediates. The process begins with the formation of a non-covalent Michaelis-type complex, followed by a nucleophilic attack by the active site serine (Ser70) on the β-lactam ring of sulbactam. nih.govnih.gov This leads to a short-lived, covalently bound acyl-enzyme intermediate. nih.gov
QM/MM calculations have helped to understand the energetics of this process. For class A β-lactamases, studies have investigated the roles of key residues like Glu166 and Lys73 in activating the catalytic Ser70. nih.govacs.org Some QM/MM studies suggest that Lys73 can act as the general base, deprotonating Ser70, a pathway that may compete with the one involving Glu166. nih.gov These simulations provide insights into the proton transfer events that are crucial for the acylation reaction. acs.org The formation of various intermediates, such as imine and trans-enamine species, following the opening of the thiazolidine (B150603) ring of sulbactam has also been investigated using these methods. nih.gov
Computational Prediction of Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. portico.org Deuterium (B1214612) KIEs, where hydrogen is replaced by deuterium, are particularly useful for probing reaction mechanisms, as the C-D bond is stronger than the C-H bond, leading to a slower reaction rate if this bond is broken in the rate-limiting step. portico.org
While direct computational studies on the KIE of Sulbactam D2 sodium salt are not widely reported, the principles of KIE are well-established and have been applied to β-lactamase catalysis. acs.org For instance, solvent deuterium KIEs have been used to infer that for some class A β-lactamases, there is little proton motion in the transition state of enzyme acylation. acs.org Computational prediction of KIEs for deuterated sulbactam would involve QM/MM simulations to calculate the vibrational frequencies of the ground state and the transition state for both the deuterated and non-deuterated compounds. The difference in these frequencies would allow for the prediction of the KIE, providing valuable information about the rate-limiting step and the nature of the transition state in the inhibition of β-lactamase by this compound. The use of deuterium substitution can enhance the stability and modify the pharmacokinetic properties of a drug. nih.govinvivochem.commedchemexpress.com
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Utilizing Deuterated Analogs
PK/PD modeling is a quantitative approach used to describe the relationship between drug exposure (pharmacokinetics) and its therapeutic effect (pharmacodynamics). The use of deuterated analogs, such as this compound, in these models can provide valuable insights into how isotopic substitution affects the drug's absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its efficacy.
Deuteration can potentially alter the metabolic profile of a drug, often by slowing down metabolic processes that involve the cleavage of a C-H bond. portico.org This can lead to increased drug exposure and potentially enhanced or prolonged therapeutic effects. While specific PK/PD modeling studies on this compound are not extensively available in the public domain, the framework for such studies is well-established.
Population PK models have been developed for sulbactam in combination with other drugs, such as durlobactam (B607225), using data from clinical trials. nih.gov These models typically describe the drug's behavior using a multi-compartment model with linear kinetics and incorporate factors like renal function as significant covariates. nih.gov Such models are used to simulate different dosing regimens and assess PK/PD relationships. nih.gov
Population Pharmacokinetic Model Development
Population pharmacokinetic (PopPK) models are essential for understanding the variability in drug concentrations among patients and for optimizing dosing regimens. For sulbactam, several PopPK models have been developed, typically describing its behavior using two-compartment or four-compartment models with linear kinetics. asm.orgoup.comasm.org These models are built using data from clinical trials and are crucial for simulating drug behavior under various clinical scenarios. asm.orgfda.gov
A recent comprehensive PopPK model for sulbactam, developed from Phase 1, 2, and 3 trial data in combination with durlobactam, utilized a four-compartment model (two for each drug). asm.org This analysis, involving 432 subjects and 8,100 plasma concentrations, identified renal function (specifically creatinine (B1669602) clearance, CLcr) as the most clinically relevant covariate influencing sulbactam's pharmacokinetics. asm.orgnih.gov Other studies involving adult patients, including those undergoing surgery, have consistently found that a two-compartment model best describes the pharmacokinetics of sulbactam. asm.orguq.edu.au These models consistently highlight creatinine clearance as a significant factor affecting the drug's clearance (CL). asm.orguq.edu.aunih.gov
While a specific PopPK model for this compound is not available in published literature, the models for the non-deuterated form provide a robust foundation. Key parameters from these models, such as clearance and volume of distribution, are critical for predicting the behavior of the deuterated analog.
| Study Population | Model Structure | Clearance (CL) Estimate | Total Volume of Distribution (V) Estimate | Key Covariate(s) | Reference |
|---|---|---|---|---|---|
| Adults (Phase 1-3 Trials with Durlobactam) | 4-Compartment (2 for Sulbactam) | 7.9 L/h | 18.1 L (Vcentral + Vperipheral) | Creatinine Clearance | asm.org |
| Hospitalized Adult Patients | 2-Compartment | 4.79 L/h | 15.36 L | Serum Creatinine | uq.edu.aunih.gov |
| Surgical Patients (with Ampicillin) | 2-Compartment | 7.51 L/h | 16.8 L (Vc + Vp) | Creatinine Clearance, Heart Failure | asm.org |
| Pediatric Patients | 2-Compartment | 7.66 L/h (0.31 L/h/kg) | 9.63 L (0.39 L/kg) | Age | oup.com |
| Critically Ill Patients with Severe Sepsis | Not specified | 7.64 L/h (age ≤65), 2.26 L/h (age >65) | 24.11 L (Vcentral + Vperipheral) | Age | nih.govasm.org |
Monte Carlo Simulations for Pharmacodynamic Target Attainment
Monte Carlo simulation is a computational method used to predict the probability of a dosing regimen achieving the desired therapeutic effect against a pathogen. This is known as the Probability of Target Attainment (PTA). researchgate.net For β-lactam antibiotics like sulbactam, the key pharmacodynamic index is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). nih.gov
Numerous studies have used Monte Carlo simulations to evaluate sulbactam regimens, particularly against Acinetobacter baumannii. nih.gov The pharmacodynamic target for sulbactam is often set at 40% to 60% fT > MIC. nih.gov Simulations show that standard sulbactam doses can achieve a high PTA (>90%) against isolates with low MICs (e.g., ≤4 mg/L). nih.govcontagionlive.com However, for less susceptible pathogens with higher MICs (e.g., ≥8 mg/L), higher doses or prolonged infusions are required to reach the therapeutic target. nih.govnih.gov For instance, a study on critically ill patients showed that a 1g dose every 8 hours via a 4-hour infusion was needed to achieve ≥90% PTA for a target of 60% T>MIC against an MIC of 4 μg/ml. nih.gov Another analysis indicated that a standard dose of 1g sulbactam every 6 hours provided over 90% PTA for MICs up to 4 mg/L. nih.gov
These simulations are critical for informing dosing guidelines and ensuring that administered regimens have a high probability of clinical success.
| Sulbactam Regimen | PD Target (%fT > MIC) | MIC (mg/L) | Probability of Target Attainment (PTA) | Reference |
|---|---|---|---|---|
| 1g q6h (0.5h infusion) | ~21% (for 1-log kill) | 4 | >90% | nih.gov |
| 3g q8h (4h infusion) | ~21% (for 1-log kill) | 8 | 100% | nih.gov |
| 1g q8h (4h infusion) | 60% | 4 | ≥90% | nih.gov |
| 12g daily (2-4h or continuous infusion) | Not specified | 96 | Considered effective |
Protein-Ligand Binding Energy Calculations (e.g., MM/PBSA, GBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are computational methods used to estimate the binding free energy between a ligand (like sulbactam) and a protein target. semanticscholar.org These calculations provide insight into the stability and affinity of the drug-target interaction at a molecular level. chemmethod.com
For sulbactam, these studies are vital for understanding its dual mechanism: inhibition of β-lactamase enzymes and binding to Penicillin-Binding Proteins (PBPs), which is responsible for its intrinsic antibacterial activity. clsi.orgnih.gov Studies have shown sulbactam has a high affinity for PBP1 and PBP3 in A. baumannii. clsi.orgasm.org
Recent computational studies have used MM/PBSA to evaluate the synergy of sulbactam with novel β-lactamase inhibitors like durlobactam and ETX2514. chemmethod.comchemmethod.com These calculations help quantify the binding affinities and support experimental findings. For example, one study calculated the binding free energy of sulbactam and other inhibitors with the CTX-M-15 β-lactamase enzyme using the MM/GBSA method. semanticscholar.orgnih.gov Such analyses are crucial for designing more effective combination therapies.
| Ligand | Protein Target | Method | Calculated Binding Free Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Sulbactam | CTX-M-15 β-lactamase | MM/GBSA | -16.04 | semanticscholar.orgnih.gov |
| Avibactam (B1665839) | CTX-M-15 β-lactamase | MM/GBSA | -33.61 | semanticscholar.orgnih.gov |
| Tazobactam | CTX-M-15 β-lactamase | MM/GBSA | -12.68 | semanticscholar.orgnih.gov |
| Clavulanic acid | CTX-M-15 β-lactamase | MM/GBSA | -2.95 | semanticscholar.orgnih.gov |
In Silico Studies of Deuteration Effects on Drug Metabolism and Stability
In silico studies are foundational in predicting how chemical modifications will affect a drug's properties. Deuteration, the replacement of hydrogen atoms with their stable heavy isotope deuterium, is a strategy used to improve a drug's metabolic stability. wikipedia.orgtandfonline.com The rationale is based on the kinetic isotope effect (KIE). nih.govportico.org A carbon-deuterium (C-D) bond is stronger and more resistant to cleavage than a carbon-hydrogen (C-H) bond, particularly in metabolic reactions catalyzed by enzymes like the cytochrome P450 system. tandfonline.comportico.org
For a compound like this compound, in silico analysis would predict that deuteration at a metabolically active site would slow the rate of metabolism. invivochem.comiaea.org This can lead to several potential benefits, including:
Increased half-life: A lower rate of metabolic clearance would result in the drug remaining in the body for a longer period.
Improved metabolic profile: Deuteration might reduce the formation of undesirable or toxic metabolites. tandfonline.com
The process of deuteration is intended to improve pharmacokinetic properties without altering the drug's fundamental pharmacodynamic activity, as deuterium is very similar in size and shape to hydrogen. tandfonline.com Computational tools and quantum chemistry can be applied to model these effects and quantitatively evaluate the KIE in silico before undertaking expensive synthesis and experimental studies. jsps.go.jp While specific in silico studies on this compound are not publicly documented, the principles of deuteration strongly suggest a more stable metabolic profile compared to its non-deuterated counterpart. informaticsjournals.co.inchemsrc.com
Research Applications in Antimicrobial Resistance and Novel Combinations
Investigating Resistance Mechanisms to Sulbactam (B1307) and its Combinations in Multidrug-Resistant (MDR) Pathogens
The emergence of multidrug-resistant (MDR) pathogens, particularly Acinetobacter baumannii, presents a significant challenge in clinical settings. chemmethod.comtandfonline.com Understanding the mechanisms by which these pathogens develop resistance to antibiotics like sulbactam is crucial for developing effective countermeasures. Resistance to sulbactam and its combinations in MDR pathogens is a multifaceted issue involving enzymatic degradation, reduced drug uptake, and target site modifications. mdpi.combinasss.sa.crmdpi.com
Role of Specific Beta-Lactamase Expression in Sulbactam Resistance
The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the antibiotic's core ring structure. mdpi.com While sulbactam itself is a β-lactamase inhibitor, its efficacy can be compromised by the overexpression or presence of specific types of these enzymes. frontiersin.orgfda.gov
In A. baumannii, several classes of β-lactamases contribute to sulbactam resistance:
Class A β-lactamases: TEM-1 has been identified as a common contributor to sulbactam resistance in Acinetobacter. frontiersin.organtimicrobianos.com.ar
Class C β-lactamases (Cephalosporinases): Acinetobacter-derived cephalosporinases (ADC), such as ADC-30, can confer resistance, and their production can be induced by sulbactam itself. frontiersin.org
Class D β-lactamases (Oxacillinases): These are the most prevalent carbapenemases in A. baumannii and a primary mechanism for carbapenem (B1253116) and sulbactam resistance. contagionlive.commdpi.com Subfamilies like OXA-23, OXA-24/40, and OXA-58 are frequently implicated. frontiersin.orgcontagionlive.com The presence of insertion sequence ISAba1 upstream of these genes can lead to their overexpression. frontiersin.org
Metallo-β-lactamases (MBLs): NDM-1 (New Delhi metallo-β-lactamase) is another significant cause of resistance, and strains producing MBLs show high levels of resistance to sulbactam combinations. antimicrobianos.com.arnih.gov
The co-production of multiple β-lactamases, such as an OXA-type carbapenemase and an extended-spectrum β-lactamase (ESBL) like PER-7 or PER-2, further elevates the level of resistance. antimicrobianos.com.ar
Impact of Efflux Pumps and Outer Membrane Proteins on Sulbactam Uptake
Beyond enzymatic degradation, bacteria can resist antibiotics by preventing them from reaching their intracellular targets. frontiersin.orgnih.gov This is achieved through two primary mechanisms: the active removal of the drug by efflux pumps and a reduction in drug entry through the modification of outer membrane proteins (porins). binasss.sa.crfrontiersin.org
Efflux Pumps: These are transport proteins that actively expel antibiotics from the bacterial cell. frontiersin.orgasm.org In A. baumannii, the overexpression of efflux pumps from the Resistance-Nodulation-Division (RND) family, such as the AdeABC and AdeIJK systems, is associated with resistance to ampicillin (B1664943)/sulbactam. oup.commdpi.com Studies have shown that sulbactam can be a substrate for efflux pumps like MexAB-OprM in Pseudomonas aeruginosa, suggesting a similar mechanism in Acinetobacter. nih.gov The upregulation of these pumps often contributes to a multidrug-resistant phenotype. frontiersin.orgoup.com
Outer Membrane Proteins (Porins): Porins are channels in the outer membrane of Gram-negative bacteria through which hydrophilic antibiotics like β-lactams enter the cell. nih.gov A decrease in the expression or mutations in porin genes, such as CarO and OmpA in A. baumannii, can reduce the influx of sulbactam, thereby contributing to resistance. frontiersin.orgmdpi.com This mechanism often works in concert with β-lactamase production to create high levels of resistance. frontiersin.orgmdpi.com
Rational Design and Synergistic Potential of New Sulbactam Combinations
Given the challenges of resistance, research has focused on designing new combination therapies to restore sulbactam's efficacy. The rationale is to pair sulbactam with novel β-lactamase inhibitors that can overcome the specific resistance mechanisms of MDR pathogens. chemmethod.comchemmethod.com
Combinatorial Approaches with Novel Beta-Lactamase Inhibitors (e.g., Durlobactam (B607225), ETX2514)
The development of new, potent β-lactamase inhibitors has opened new avenues for sulbactam combinations. Two prominent examples are durlobactam and ETX2514.
Durlobactam (ETX2514): Durlobactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor with broad-spectrum activity against Ambler class A, C, and D β-lactamases. nih.govasm.org It is particularly potent against the OXA-type carbapenemases that are a major source of resistance in A. baumannii. contagionlive.com The combination of sulbactam and durlobactam (SUL-DUR) has demonstrated significant synergistic activity, restoring sulbactam's effectiveness against carbapenem-resistant A. baumannii (CRAB). contagionlive.comchemmethod.comjpionline.org Studies have shown that durlobactam can lower the sulbactam MIC90 from 64 mg/L to 2 mg/L. contagionlive.com
ETX2514: This broad-spectrum inhibitor also shows strong synergy with sulbactam against all classes of β-lactamases found in MDR A. baumannii. chemmethod.comchemmethod.com Molecular studies have confirmed its potential to be a highly effective partner for sulbactam. chemmethod.com
Other Inhibitors: Avibactam (B1665839), another DBO inhibitor, has also been studied in combination with sulbactam. While effective against Class A and C enzymes, its synergy against Class D enzymes is limited compared to durlobactam and ETX2514. chemmethod.comantimicrobianos.com.archemmethod.com Relebactam has shown less effectiveness than avibactam when combined with sulbactam against Acinetobacter isolates. antimicrobianos.com.ar
| Combination | Class A Synergy (CI Value) | Class C Synergy (CI Value) | Class D (OXA-23) Synergy (CI Value) |
|---|---|---|---|
| Sulbactam + Durlobactam | 0.85 | 0.91 | 0.62 |
| Sulbactam + ETX2514 | 0.77 | 0.74 | 0.82 |
| Sulbactam + Avibactam | Effective | Effective | 1.09 (Limited Synergy) |
Molecular Basis of Synergy Against Specific Bacterial Pathogens (e.g., Acinetobacter baumannii)
The synergistic effect of these new combinations stems from their dual action on key bacterial targets. Sulbactam itself has intrinsic bactericidal activity against A. baumannii by binding to and inhibiting essential penicillin-binding proteins (PBPs), particularly PBP1 and PBP3, which are crucial for cell wall synthesis. nih.govmdpi.comfrontiersin.org However, in resistant strains, sulbactam is degraded by β-lactamases before it can reach its PBP targets. asm.org
Novel inhibitors like durlobactam protect sulbactam from this degradation. contagionlive.comoup.com By inhibiting the β-lactamases (especially Class D OXA enzymes), durlobactam allows sulbactam to reach and inactivate its PBP targets. contagionlive.comoup.com This complementary action is the molecular basis of their synergy. oup.com
Furthermore, resistance to these new combinations can arise from mutations in the PBP targets themselves. Spontaneous resistance to sulbactam-ETX2514 has been mapped to mutations near the active site of PBP3, which reduce sulbactam's binding affinity. mdpi.comasm.org This highlights the ongoing evolutionary battle between antibiotic development and bacterial resistance. Some research also suggests that inhibitors like ETX2514 might have a secondary mechanism of action by inhibiting PBP2, further enhancing the combination's activity. asm.org
Deuterium (B1214612) Labeling for Tracing Drug Fate and Interaction Networks in Bacterial Systems
Understanding the precise journey of a drug within a bacterial cell—its uptake, metabolic transformation, and interaction with targets—is fundamental to optimizing its efficacy and overcoming resistance. Stable isotope labeling, particularly with deuterium (a heavy isotope of hydrogen), offers a powerful technique for these investigations. medchemexpress.comdoi.org
By replacing hydrogen atoms in the sulbactam molecule with deuterium, researchers can create "heavy" sulbactam (e.g., Sulbactam-d2). medchemexpress.com This labeled compound is chemically almost identical to the original drug but can be distinguished using mass spectrometry. nih.govnih.gov This allows for precise tracking and quantification of the drug and its metabolites within complex biological systems. nih.govnih.gov
This technique can be applied to:
Trace Drug Uptake and Efflux: By measuring the concentration of labeled sulbactam inside bacterial cells over time, researchers can quantify the efficiency of uptake and the impact of efflux pumps. nih.gov
Identify Metabolic Pathways: Following the labeled molecule can reveal how the bacteria metabolize or degrade the drug, providing insights into enzymatic resistance mechanisms beyond β-lactamases. frontiersin.orgnih.gov
Study Drug-Target Interactions: Deuterium labeling can help confirm target engagement by identifying the labeled drug bound to specific proteins like PBPs.
Assess Metabolic Activity: The incorporation of deuterium from heavy water (D₂O) into bacterial components like lipids and proteins can serve as a marker for metabolic activity. nih.govfrontiersin.org This allows for rapid assessment of antibiotic susceptibility; sensitive bacteria will show a decrease in deuterium incorporation when treated with an effective antibiotic, while resistant bacteria will not. nih.govfrontiersin.org
While specific published studies focusing solely on deuterium-labeled sulbactam to trace its fate in bacteria are not widely available, the methodology is well-established in drug development and metabolic research, offering a promising frontier for advancing our understanding of sulbactam's action and resistance. medchemexpress.comnih.gov
Future Research Directions and Translational Perspectives for Deuterated Sulbactam Analogs
Exploration of Alternative Deuteration Sites for Enhanced Research Utility
The placement of deuterium (B1214612) atoms within a molecule can significantly influence its metabolic fate and pharmacological properties. cdnsciencepub.commdpi.com While Sulbactam (B1307) D2 sodium salt represents a specific deuterated analog, future research should systematically explore the synthesis and evaluation of sulbactam molecules with deuterium substitution at various alternative positions.
Key Research Objectives:
Site-Selective Deuteration: Develop and apply novel synthetic methodologies to achieve precise, site-selective deuteration of the sulbactam scaffold. researchgate.netchemrxiv.org This includes targeting positions susceptible to metabolic oxidation.
Pharmacokinetic Profiling: Conduct comprehensive pharmacokinetic studies on newly synthesized deuterated sulbactam analogs in relevant preclinical models. nih.gov This will involve evaluating parameters such as half-life, clearance, and bioavailability to identify analogs with improved properties. nih.gov
Potential Deuteration Sites on Sulbactam for Investigation:
| Potential Deuteration Site | Rationale for Investigation | Expected Impact on Research Utility |
| Methyl Groups on the Sulfone Moiety | These sites are potential targets for oxidative metabolism. Deuteration could block or slow down this metabolic pathway, leading to increased metabolic stability. | Enhanced plasma exposure and prolonged half-life, potentially allowing for less frequent dosing. nih.govbioscientia.de |
| Methylene Bridge of the β-Lactam Ring | Modification at this site could influence the molecule's interaction with the active site of β-lactamase enzymes. | Altered binding affinity and inhibitory kinetics, providing insights into the mechanism of action. |
| Carboxylic Acid Moiety (via H/D exchange) | While less common for altering metabolism, this could be used in mechanistic studies to probe interactions within the enzyme active site. mdpi.com | Useful as a tool for studying enzyme kinetics and binding interactions through isotope effects. |
Integration of Proteomics and Metabolomics with Deuterium-Labeled Studies for System-Level Understanding
The application of "omics" technologies, such as proteomics and metabolomics, in conjunction with stable isotope labeling, offers a powerful approach to gain a holistic understanding of a drug's effect on biological systems. nih.govfrontiersin.org Utilizing Sulbactam D2 sodium salt and other deuterated analogs as chemical probes can provide deep insights into the complex interplay between the drug, the target pathogen, and the host.
Key Research Objectives:
Proteomic Profiling: Employ quantitative proteomics to identify changes in the proteome of bacteria (e.g., Acinetobacter baumannii) and host cells upon treatment with deuterated sulbactam analogs. frontiersin.org This can reveal novel drug targets and off-target effects.
Metabolomic Analysis: Use metabolomics to map the metabolic pathways affected by deuterated sulbactam. mdpi.com This can help in understanding the metabolic basis of drug efficacy and resistance.
Fluxomics: Incorporate stable isotope tracers like deuterium oxide (D₂O) to perform flux analysis, which measures the rate of metabolic reactions, providing a dynamic view of cellular metabolism in response to the drug. nih.gov
Illustrative Research Findings from Integrated Omics Studies:
| Omics Approach | Potential Findings with Deuterated Sulbactam | Significance for Translational Medicine |
| Label-Free Quantitative Proteomics | Identification of upregulated or downregulated proteins in A. baumannii in response to this compound, potentially including virulence factors or stress response proteins. frontiersin.org | Discovery of novel biomarkers for treatment response and potential new targets for combination therapies. thno.org |
| Metabolic Labeling with D₂O | Tracing the incorporation of deuterium into bacterial lipids and proteins to measure the rate of biosynthesis and, consequently, the drug's impact on bacterial growth and replication. nih.govacs.orgbiorxiv.org | Development of rapid antibiotic susceptibility tests and a deeper understanding of the drug's mode of action at a systems level. nih.govacs.org |
| Targeted Metabolomics | Quantification of specific metabolites in pathways related to cell wall synthesis or central carbon metabolism that are altered by deuterated sulbactam. | Elucidation of precise mechanisms of action and resistance, guiding the development of more effective next-generation inhibitors. |
Development of Advanced In Vitro and Ex Vivo Models to Mimic Biological Environments
To bridge the gap between preclinical research and clinical outcomes, it is imperative to utilize advanced in vitro and ex vivo models that more accurately replicate the complex biological environments found in the human body. biobide.comhelmholtz-hips.de These models are crucial for evaluating the efficacy and pharmacokinetics of deuterated sulbactam analogs in a more physiologically relevant context. mdpi.comcreative-biolabs.com
Key Research Objectives:
3D Cell Culture Models: Develop and utilize three-dimensional (3D) cell culture models, such as spheroids or organoids, to simulate the tissue architecture and cell-cell interactions present in an infection site. mdpi.com
Host-Pathogen Co-culture Systems: Establish co-culture models that include both bacterial and human cells to study the dynamic interplay between the pathogen and the host immune response during treatment with deuterated sulbactam.
Ex Vivo Tissue Models: Employ ex vivo models, such as precision-cut lung slices (PCLS), to study drug metabolism, penetration, and efficacy in intact tissue, providing a closer approximation of the in vivo situation. mdpi.commdpi.comnih.gov
Comparison of In Vitro and Ex Vivo Models for Antibiotic Research:
| Model Type | Description | Advantages for Studying Deuterated Sulbactam | Limitations |
| Traditional 2D Cell Culture | Monolayers of cells grown on a flat surface. | High-throughput screening, cost-effective. biobide.com | Lacks physiological relevance, poor representation of tissue complexity. creative-biolabs.com |
| 3D Spheroids/Organoids | Self-assembled 3D aggregates of cells. mdpi.com | Better mimicry of in vivo tissue architecture, cell-cell interactions, and diffusion gradients. mdpi.com | Can be more complex and costly to maintain. |
| Lung-on-a-Chip | Microfluidic devices that recreate the physiological environment of the lung. helmholtz-hips.demdpi.com | Allows for the study of drug transport across biological barriers and the effects of mechanical forces. | Technically demanding to set up and operate. |
| Precision-Cut Lung Slices (PCLS) | Thin slices of living lung tissue maintained in culture. mdpi.commdpi.com | Preserves the native tissue architecture, cellular diversity, and extracellular matrix. mdpi.com | Limited viability and availability of human tissue. mdpi.com |
Utilization of Deuterated this compound as a Mechanistic Probe for Enzyme Activity Profiling
Deuterated compounds can serve as powerful mechanistic probes to investigate enzyme function and inhibitor interactions. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, can provide valuable information about the rate-determining steps of an enzymatic reaction. researchgate.net
Key Research Objectives:
Kinetic Isotope Effect Studies: Measure the KIE for the inhibition of various β-lactamases by this compound compared to its non-deuterated counterpart. This can help elucidate the mechanism of enzyme inactivation.
Activity-Based Protein Profiling (ABPP): Utilize deuterated sulbactam analogs in ABPP experiments to identify and characterize β-lactamases and other potential protein targets in complex biological samples. researchgate.net
Structural Biology Studies: Employ techniques like X-ray crystallography or cryo-electron microscopy to determine the structure of β-lactamases in complex with deuterated sulbactam analogs, providing atomic-level insights into the binding interactions.
Contribution of Deuterated Compounds to the Fundamental Understanding of Drug-Resistance Evolution
The rise of antibiotic resistance is a major global health crisis. Deuterated compounds can be instrumental in studying the mechanisms by which bacteria evolve resistance to antibiotics.
Key Research Objectives:
Evolutionary Trajectory Studies: Conduct long-term laboratory evolution experiments to compare the rate and mechanisms of resistance development in bacteria exposed to deuterated versus non-deuterated sulbactam.
Metabolic Adaptation Analysis: Use the "omics" approaches described earlier to investigate how the metabolism of bacteria adapts over time to the presence of deuterated antibiotics.
Investigating Resistance to Combination Therapies: Evaluate how deuteration of sulbactam affects its synergy with other antibiotics, such as durlobactam (B607225), in combating resistant strains. chemmethod.comnih.govmdpi.comclsi.orgzailaboratory.com
The strategic use of deuteration in sulbactam not only holds the promise of developing improved therapeutics but also provides a versatile chemical tool to deepen our fundamental understanding of enzymology, systems biology, and the evolution of drug resistance. uobaghdad.edu.iquobaghdad.edu.iq
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for assessing the purity and stability of Sulbactam D2 sodium salt in experimental formulations?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying this compound purity, while mass spectrometry (MS) confirms molecular integrity. Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity conditions (e.g., 40°C/75% RH for 6 months) to identify degradation products . Differential scanning calorimetry (DSC) can further characterize thermal stability.
Q. How should researchers design in vitro assays to evaluate this compound’s β-lactamase inhibition efficacy?
- Methodological Answer: Standard protocols involve kinetic assays using purified β-lactamase enzymes (e.g., TEM-1 or SHV-1) with nitrocefin as a chromogenic substrate. Pre-incubate Sulbactam D2 with the enzyme for 10–30 minutes, then measure residual activity via absorbance at 482 nm. Include controls with clavulanic acid as a comparator and normalize inhibition rates to enzyme activity without inhibitors .
Q. What are the critical storage conditions for this compound to maintain its pharmacological activity?
- Methodological Answer: Store lyophilized powder at –20°C in airtight, light-resistant containers to prevent hydrolysis and oxidation. For reconstituted solutions, use sterile water for injection (WFI) and avoid prolonged exposure to temperatures >4°C. Conduct periodic stability checks using HPLC to monitor degradation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synergistic effects of this compound with β-lactam antibiotics across bacterial strains?
- Methodological Answer: Perform comparative studies using standardized bacterial panels (e.g., CLSI guidelines) with defined inoculum sizes (1–5 × 10⁵ CFU/mL). Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) and control for variables like efflux pump activity or membrane permeability via mutant strains (e.g., ΔacrAB). Meta-analyses of existing data should stratify results by bacterial species, resistance mechanisms, and pharmacokinetic/pharmacodynamic (PK/PD) parameters .
Q. What experimental strategies can optimize the pharmacokinetic profile of this compound in animal models?
- Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue penetration and half-life. In vivo studies should use serial blood sampling (e.g., at 0.5, 1, 2, 4, 8 hours post-dose) in rodents, coupled with LC-MS/MS for plasma concentration analysis. Adjust dosing regimens based on renal clearance rates, as Sulbactam is primarily excreted unchanged in urine .
Q. How can researchers resolve contradictions in cytotoxicity data for this compound in mammalian cell lines?
- Methodological Answer: Standardize cytotoxicity assays (e.g., MTT or resazurin) across multiple cell lines (e.g., HEK-293, HepG2) with matched incubation times (24–72 hours) and concentrations (0.1–100 µg/mL). Include positive controls (e.g., doxorubicin) and validate results using flow cytometry for apoptosis/necrosis markers. Cross-validate findings with transcriptomic analyses to identify off-target effects .
Methodological Considerations for Cross-Study Comparisons
Q. What statistical approaches are recommended for synthesizing data from heterogeneous studies on this compound’s efficacy?
- Methodological Answer: Use random-effects meta-analysis to account for inter-study variability. Stratify data by bacterial genus (e.g., Enterobacteriaceae vs. Acinetobacter), resistance phenotypes (e.g., ESBL vs. carbapenemase producers), and study design (in vitro vs. in vivo). Sensitivity analyses should exclude outliers and low-quality studies (e.g., small sample sizes, unclear blinding protocols) .
Q. How should researchers design multi-site studies to evaluate this compound in combination therapies?
- Methodological Answer: Adopt a harmonized protocol across sites, including standardized MIC determination methods and centralized data repositories. Assign a lead investigator to oversee consistency in bacterial strain selection and antibiotic combinations. Predefine endpoints (e.g., time-kill curves, FICIs) and use mixed-effects models to adjust for site-specific confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
